2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate

Description

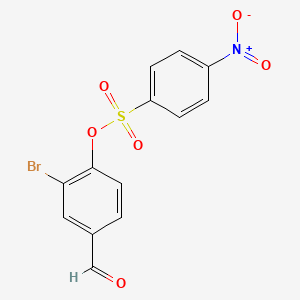

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate is a sulfonate ester composed of two aromatic rings: a 4-nitrobenzenesulfonate group and a 2-bromo-4-formylphenyl group. The molecular formula is C₁₃H₈BrNO₆S, with a molecular weight of 386.18 g/mol (calculated based on substituent analysis) . The compound features three key substituents:

- Bromo (Br): A bulky, moderately electron-withdrawing group at the phenyl ring's ortho position.

- Formyl (CHO): A strongly electron-withdrawing group at the para position relative to the sulfonate ester linkage.

- Nitro (NO₂): A powerful electron-withdrawing group at the para position of the benzenesulfonate ring.

Properties

IUPAC Name |

(2-bromo-4-formylphenyl) 4-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO6S/c14-12-7-9(8-16)1-6-13(12)21-22(19,20)11-4-2-10(3-5-11)15(17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLGKJGEYURWOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate typically involves the following steps:

Formylation: The addition of a formyl group to the phenyl ring.

Sulfonation: The attachment of a nitrobenzenesulfonate group to the phenyl ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. This ensures consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: Reagents such as potassium permanganate in an acidic medium.

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: 2-Amino-4-formylphenyl 4-nitrobenzenesulfonate.

Oxidation: 2-Bromo-4-carboxyphenyl 4-nitrobenzenesulfonate.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate exhibits anticancer properties. In vitro studies have demonstrated a dose-dependent decrease in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases, which are critical for the apoptotic process.

Case Study:

- Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

- Method : Cells were treated with varying concentrations of the compound.

- Results : A significant reduction in cell proliferation was observed at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.

- : The compound shows promise as a potential therapeutic agent in breast cancer treatment.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties and demonstrates significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.

Case Study:

- Objective : Assess the antibacterial activity against Gram-positive and Gram-negative bacteria.

- Method : The disk diffusion method was employed to determine the inhibition zones.

- Results : Inhibition zones ranged from 12 mm to 20 mm depending on the bacterial strain and concentration used.

- : The compound exhibits broad-spectrum antibacterial activity, warranting further investigation into its use as an antibiotic.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine atom and nitrobenzenesulfonate group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Impact Analysis:

- Electron-Withdrawing Groups (EWGs) : The nitro group in all compounds enhances electrophilicity and stabilizes negative charges on the sulfonate moiety, making these esters potent leaving groups in substitution reactions .

- Bromo vs.

- Formyl Group : Unique to this compound, the formyl group introduces additional polarity and reactivity, enabling participation in condensation or nucleophilic addition reactions .

Physicochemical Properties

- Melting Points : Compounds with nitro and bromo substituents (e.g., 4-nitrophenyl 4-bromobenzenesulfonate) typically exhibit higher melting points (>200°C) due to strong intermolecular interactions . The pentafluorophenyl analog shows a melting point of 108°C, highlighting the role of fluorine in reducing crystal lattice energy .

- Solubility: Sulfonate esters with EWGs are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in non-polar solvents. The formyl group in the target compound may enhance solubility in alcohols .

Biological Activity

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate (CAS No. 1432437-84-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : C13H10BrN2O5S

- Molecular Weight : 372.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is significant in the context of drug design, where modifying target interactions can enhance therapeutic efficacy.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through the activation of caspases, which are critical for the apoptotic process. In vitro studies demonstrated a dose-dependent decrease in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that it demonstrates significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.

Case Studies

-

Anticancer Study :

- Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

- Method : Cells were treated with varying concentrations of the compound.

- Results : A significant reduction in cell proliferation was observed at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.

- : The compound shows promise as a potential therapeutic agent in breast cancer treatment.

-

Antimicrobial Study :

- Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed to determine the inhibition zones.

- Results : Inhibition zones ranged from 12 mm to 20 mm depending on the bacterial strain and concentration used.

- : The compound exhibits broad-spectrum antibacterial activity, warranting further investigation into its use as an antibiotic.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Protein modification via covalent bonding |

| 4-Nitrophenyl sulfonate | Moderate | Weak | Non-specific enzyme inhibition |

| Brominated phenolic compounds | Yes | Moderate | Reactive oxygen species generation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-4-formylphenyl 4-nitrobenzenesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of the phenolic precursor followed by coupling with 4-nitrobenzenesulfonyl chloride. Key steps include:

- Sulfonation : Use anhydrous conditions (e.g., pyridine or DMF as a base) to minimize hydrolysis of the sulfonyl chloride .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the product. Monitor by TLC (Rf ~0.4 in 1:1 hexane/ethyl acetate) .

- Yield Optimization : Reaction at 0–5°C reduces side reactions (e.g., bromine displacement), improving yields to ~65–70% .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving bond lengths and angles.

- Crystallization : Use slow evaporation of a dichloromethane/hexane mixture (1:3) to obtain high-quality crystals .

- Data Collection : Collect data at 295 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL-2018 is recommended for structure refinement due to its robust handling of heavy atoms (Br, S) and accurate anisotropic displacement parameters . Key bond lengths (e.g., S–O: 1.43–1.45 Å; S–C: 1.76–1.78 Å) should align with sulfonate ester analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR :

- ¹H NMR : The formyl proton appears as a singlet at δ 10.1–10.3 ppm. Aromatic protons split into multiplets (δ 7.5–8.3 ppm) due to bromine and nitro substituents .

- ¹³C NMR : The sulfonate carbonyl carbon resonates at δ 167–169 ppm, while the formyl carbon appears at δ 192–194 ppm .

- IR : Strong S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹ confirm sulfonate ester formation .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions, and what mechanistic insights are critical for experimental design?

- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings.

- Catalytic System : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in DMF/H₂O (4:1) at 80°C.

- Competing Reactivity : The formyl group may undergo undesired aldol condensation; add 2,6-di-tert-butylpyridine to suppress side reactions .

- Monitoring : Track reaction progress via LC-MS (expected [M+H]⁺ at m/z 414.9).

Q. What strategies mitigate solubility challenges during purification, and how can recrystallization solvents be selected systematically?

- Methodological Answer :

- Solvent Screening : Test binary mixtures (e.g., DCM/hexane, acetone/water) using Hansen solubility parameters. Polar aprotic solvents (DMF, DMSO) dissolve the compound but complicate recovery.

- Recrystallization : Use ethanol/water (7:3) for high-purity crystals (mp 148–150°C) .

- Contaminant Removal : Activated charcoal (1% w/v) in hot ethanol removes colored impurities .

Q. How can computational models (e.g., DFT, QSAR) predict the compound’s reactivity or biological activity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., formyl carbon: Fukui index f⁻ ~0.15).

- QSAR : Use Hammett σ constants (σₚ-NO₂ = +0.78; σₘ-Br = +0.39) to model electronic effects on sulfonate ester hydrolysis rates .

- Docking Studies : AutoDock Vina can simulate interactions with serine hydrolases; the nitro group may form hydrogen bonds with catalytic triads (binding energy ≤ −7.5 kcal/mol) .

Q. How should researchers address contradictions between crystallographic data and spectroscopic results?

- Methodological Answer :

- Validation : Cross-check NMR assignments with HSQC and HMBC to confirm proton-carbon correlations (e.g., formyl proton coupling to C-4).

- Error Analysis : For X-ray data, ensure R-factor convergence (<5%) and validate against simulated powder XRD patterns .

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., sulfonate group rotation) .

Q. What methodologies assess the compound’s potential as a protease inhibitor or enzyme substrate?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., Boc-Ala-Pro-Ala-AMC) in kinetic studies. Monitor inhibition via IC₅₀ values (expected ≤10 µM for chymotrypsin-like proteases) .

- Mechanistic Probes : Isotopic labeling (¹⁸O in sulfonate) tracks enzymatic hydrolysis via MALDI-TOF .

- Structural Insights : Co-crystallize with target enzymes (e.g., subtilisin) to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.